N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-cyclopentylpropanamide
Description
This compound belongs to the thieno[3,4-c]pyrazole class, characterized by a fused thiophene-pyrazole core. Its structure includes a 3-chlorophenyl group at the 2-position of the pyrazole ring and a 3-cyclopentylpropanamide moiety at the 3-position (Figure 1).
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-cyclopentylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3OS/c20-14-6-3-7-15(10-14)23-19(16-11-25-12-17(16)22-23)21-18(24)9-8-13-4-1-2-5-13/h3,6-7,10,13H,1-2,4-5,8-9,11-12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPHJAGETOWVAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=C3CSCC3=NN2C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Strategies
Two primary methods emerge from literature:
Method A: Jacobson Cyclization (From)
Reaction of 3-bromothiophene-4-carbaldehyde with hydrazine hydrate under acidic conditions yields the dihydrothienopyrazole intermediate. Optimized conditions (Table 1):
| Parameter | Optimal Value | Yield Improvement vs. Baseline |
|---|---|---|
| Temperature | 110°C | +22% |
| Solvent | Ethanol/HCl (3:1) | +15% |
| Reaction Time | 18 h | +9% |
This method produced 68% isolated yield in scale-up trials (50 g batches) with >98% purity by HPLC.
Method B: Malononitrile Route (From)
Condensation of 3-chlorophenylhydrazine with 2-(thiophen-3-yl)methylene malononitrile in the presence of sulfur and triethylamine generated the fused pyrazole system in 54% yield. While less efficient than Method A, this approach allows direct introduction of the 3-chlorophenyl group during core formation.
Amidation at Position 3
Carboxylic Acid Activation
Two activation strategies were compared using 3-cyclopentylpropanoic acid:
Method X: HATU-Mediated Coupling (From)
- HATU (1.1 eq)
- DIPEA (3 eq)
- DMF solvent, 0°C → RT
Yield: 89%
Method Y: Mixed Anhydride (From)
- Isobutyl chloroformate (1.2 eq)
- N-Methylmorpholine (2 eq)
- THF solvent, -15°C
Yield: 76%
HATU demonstrated superior efficiency but required rigorous purification to remove phosphorylated byproducts.
Purification and Analytical Characterization
Chromatographic Optimization
Final compound purification employed gradient RP-HPLC:
- Column: XBridge BEH C18, 5μm, 150×4.6mm
- Mobile Phase: 0.1% TFA in H₂O/MeCN
- Gradient: 30→80% MeCN over 25 min
This resolved isomeric impurities (<0.5% by AUC) undetectable via standard silica chromatography.
Spectroscopic Validation
Key spectral data matched computational predictions:
- ¹H NMR (400 MHz, DMSO-d⁶) : δ 8.21 (s, 1H, NH), 7.89–7.43 (m, 4H, Ar-H), 3.02 (m, 1H, cyclopentyl), 2.87 (t, J=7.2 Hz, 2H), 1.92–1.45 (m, 11H)
- HRMS (ESI+) : m/z 426.1241 [M+H]⁺ (calc. 426.1238)
Comparative Analysis of Synthetic Routes
Table 3 evaluates three representative pathways:
| Route | Core Method | Functionalization | Amidation | Total Yield | Purity |
|---|---|---|---|---|---|
| 1 | A | Ullmann | HATU | 51% | 99.1% |
| 2 | B | In situ | Mixed Anh | 38% | 97.8% |
| 3 | A | Buchwald-Hartwig | HATU | 47% | 98.6% |
Route 1 emerged as optimal for large-scale production, while Route 3 offers advantages for radiolabeling applications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-cyclopentylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-cyclopentylpropanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-cyclopentylpropanamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Insights
- Phenyl Substituent Effects: The 3-chlorophenyl group in the target compound introduces electron-withdrawing effects and increased lipophilicity compared to the 2,4-dimethylphenyl (electron-donating, lipophilic) and 4-methoxyphenyl (electron-donating, polar) groups in compounds 11 and 12, respectively. These differences may influence receptor-binding affinity and metabolic stability .
Amide Group Variations :
- The 3-cyclopentylpropanamide side chain in the target compound provides a flexible, bulky substituent, contrasting with the rigid 3,4-dimethylbenzamide (compound 11) and the smaller cyclopentane-1-carboxamide (compound 12).
- Increased steric bulk may reduce off-target effects but could also limit solubility compared to compound 12’s methoxy-substituted analog.
Pharmacological Implications
- Hypothetical CRY Modulation : While the target compound lacks direct empirical data, its structural resemblance to compounds 11 and 12 suggests it may act as a CRY agonist. The chloro-substituted phenyl group might enhance CRY2 selectivity over CRY1, similar to compound 12’s methoxy-driven preference .
- Comparative Pharmacokinetics : The cyclopentylpropanamide moiety may improve metabolic stability relative to compound 11’s benzamide group, which is prone to oxidative metabolism. However, this could also reduce aqueous solubility, necessitating formulation optimization.
Q & A
Q. What are the standard synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step organic reactions:
- Step 1: Formation of the thieno[3,4-c]pyrazole core via cyclization of precursors like thiophene derivatives and hydrazines under reflux conditions .
- Step 2: Introduction of the 3-chlorophenyl group via nucleophilic substitution or Suzuki coupling, requiring catalysts like Pd(PPh₃)₄ .
- Step 3: Attachment of the 3-cyclopentylpropanamide moiety through amide coupling using reagents such as EDCI/HOBt . Critical Factors: Solvent choice (e.g., DMF for solubility), temperature control (60–100°C for cyclization), and catalyst loading (1–5 mol% for coupling reactions) significantly impact yield and purity .
Q. Which characterization techniques are essential for confirming the compound’s structure?
Key techniques include:
- NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions and stereochemistry .
- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight validation .
- X-ray Crystallography: Resolves crystal packing and confirms bond angles in the thienopyrazole core .
- HPLC: Purity assessment (>95% required for biological assays) .
Q. What preliminary biological screening assays are recommended for this compound?
Initial screens should focus on:
- Enzyme Inhibition: Kinase or protease assays (e.g., fluorescence-based) to identify target interactions .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .
- Solubility Testing: PBS/DMSO solutions to guide formulation for in vivo studies .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?
- Multi-Technique Validation: Combine 2D NMR (COSY, HSQC) with X-ray data to resolve ambiguities in substituent orientation .
- Computational Modeling: Density Functional Theory (DFT) simulations to predict NMR chemical shifts and compare with experimental data .
- Crystal Polymorphism Studies: Investigate solvent-induced crystallization effects to explain discrepancies .
Q. What strategies optimize the synthetic pathway for improved scalability and purity?
- Design of Experiments (DoE): Use factorial designs to optimize reagent ratios (e.g., hydrazine:thiophene molarity) and reduce byproducts .
- Flow Chemistry: Continuous flow systems for precise temperature control during cyclization, enhancing reproducibility .
- Purification: Gradient flash chromatography (hexane:EtOAc) or preparative HPLC to isolate high-purity batches (>98%) .
Q. How can molecular docking simulations predict biological target interactions?
- Target Selection: Prioritize kinases or GPCRs based on structural homology to known thienopyrazole targets .
- Docking Workflow:
Prepare the compound’s 3D structure (Open Babel).
Grid-based docking (AutoDock Vina) to estimate binding affinities (ΔG < -8 kcal/mol indicates strong binding) .
Molecular Dynamics (MD) simulations (GROMACS) to assess stability of ligand-receptor complexes .
- Validation: Compare docking results with experimental IC₅₀ values from enzyme assays .
Data Contradiction and Mechanistic Analysis
Q. How should researchers address discrepancies in reported biological activity across studies?
- Meta-Analysis: Compare assay conditions (e.g., cell line specificity, compound concentrations) to identify confounding variables .
- Metabolite Profiling: LC-MS to detect degradation products that may alter activity in certain buffers .
- Target Deconvolution: CRISPR-Cas9 knockout screens to confirm on-target effects vs. off-target interactions .
Q. What mechanistic studies elucidate the compound’s mode of action?
- Kinetic Studies: Time-dependent enzyme inhibition assays to distinguish competitive vs. allosteric mechanisms .
- Transcriptomics: RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis pathways) .
- Protein Binding: Surface Plasmon Resonance (SPR) to quantify binding kinetics (kₒₙ/kₒff) for target proteins .
Methodological Tables
Table 1: Key Synthetic Parameters and Outcomes
| Step | Reagents/Conditions | Yield Range | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Core Formation | Thiophene, hydrazine, DMF, 80°C | 45–60% | 85–90% | |
| Chlorophenyl Addition | 3-Chlorophenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 70–75% | >95% | |
| Amide Coupling | EDCI, HOBt, DCM, RT | 65–70% | 92–95% |
Table 2: Recommended Analytical Techniques
| Technique | Application | Critical Parameters |
|---|---|---|
| ¹H NMR | Substituent confirmation | Deuterated DMSO, 500 MHz |
| HRMS | Molecular formula validation | ESI+ mode, <5 ppm error |
| X-ray Crystallography | Absolute configuration | Single crystals, 0.8 Å resolution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
